REACTION_CXSMILES
|
C([NH:8][C:9]([CH3:18])([CH3:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[C].[Pd]>[NH2:8][C:9]([CH3:18])([CH3:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11] |f:3.4|
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)NC(C(=O)OC(C)(C)C)(C)C
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Name
|
|
Quantity
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1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
Palladium-carbon
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Quantity
|
2.2 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Name
|
|
Type
|
product
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Smiles
|
NC(C(=O)OC(C)(C)C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |